3-Cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2
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Overview
Description
CPN-219 is a stabilized analogue of the selective neuromedin U receptor type 2 hexapeptide agonist CPN-116 . It is a peptide compound with the molecular formula C40H72N12O8 and a molecular weight of 849.08 . This compound is primarily used in scientific research and has shown significant potential in various fields, including pharmacology and biochemistry .
Preparation Methods
The synthesis of CPN-219 involves the chemical modification of a hexapeptide sequence. The sequence is 3-cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2, where Dab stands for α,γ-diaminobutyric acid . The preparation method for in vivo studies involves dissolving the compound in a mixture of solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and distilled water .
Chemical Reactions Analysis
CPN-219 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the peptide bonds and side chains.
Substitution: Substitution reactions involving the amino acid residues in the peptide sequence can lead to the formation of various analogues.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts for peptide bond formation and cleavage. The major products formed from these reactions are typically modified peptides with altered biological activity .
Scientific Research Applications
CPN-219 has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is employed in research on neuromedin U receptor type 2, which is involved in various physiological processes.
Mechanism of Action
CPN-219 exerts its effects by selectively activating the neuromedin U receptor type 2. This activation is dose-dependent and highly selective, with an effective concentration (EC50) of 2.2 nanomolar . The molecular targets involved include the neuromedin U receptor type 2, which plays a role in regulating body weight and energy homeostasis . The pathways activated by this receptor include various intracellular signaling cascades that influence metabolic processes .
Comparison with Similar Compounds
CPN-219 is unique due to its high selectivity and stability as a neuromedin U receptor type 2 agonist. Similar compounds include:
CPN-116: The parent compound from which CPN-219 is derived.
Other NMUR2 agonists: Various other peptides and small molecules that target the neuromedin U receptor type 2.
Compared to these compounds, CPN-219 offers improved stability and selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C40H72N12O8 |
---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C40H72N12O8/c1-23(2)20-29(47-33(54)15-14-25-10-6-5-7-11-25)36(57)51-30(21-24(3)4)37(58)49-27(16-17-41)39(60)52-19-9-13-31(52)38(59)48-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)22-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,59)(H,49,58)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
CNNVQJJHHRQWSW-HPMAGDRPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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